4,7-Dimethyl-5-methoxyindane
Description
4,7-Dimethyl-5-methoxyindane is a substituted indane derivative characterized by a bicyclic structure with methyl groups at positions 4 and 7 and a methoxy group at position 4. Indanes are saturated bicyclic hydrocarbons (C₉H₁₀) that serve as scaffolds for pharmaceuticals, fragrances, and organic intermediates. The substitution pattern of this compound distinguishes it from simpler indanes, as the methyl and methoxy groups influence its electronic, steric, and pharmacological properties.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16O/c1-8-7-12(13-3)9(2)11-6-4-5-10(8)11/h7H,4-6H2,1-3H3 |
InChI Key |
NNRCRNIQIDQIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methoxy-6-methyl-2-aminoindan
- Structure: Aminoindane derivative with a methoxy group at position 5, methyl at position 6, and an amine at position 2.
- Pharmacology : Exhibits serotonin receptor agonism similar to MDMA (3,4-methylenedioxymethamphetamine), though with reduced neurotoxicity .
- Synthesis : Prepared via reductive amination of ketone intermediates, contrasting with the alkylation/methylation steps used for methoxy-substituted indanes .
2,7-Dimethyl-5-methoxyindole
- Structure : Indole derivative with methyl groups at positions 2 and 7 and a methoxy group at position 5.
- Physical Properties : Melting point 73–75°C; characterized by UV/IR spectra distinct from indanes due to aromatic nitrogen .
- Synthesis : Involves palladium-catalyzed hydrogenation and methylation of hydroxyindole precursors, differing from the saturated indane synthesis .
- Applications : Primarily used in organic synthesis and materials science, whereas 4,7-Dimethyl-5-methoxyindane may find roles in fragrance or pharmaceutical intermediates.
5-Iodo-2-aminoindan
- Structure: Iodo-substituted aminoindane with halogen at position 5 and amine at position 2.
- Pharmacology: Nonneurotoxic analogue of para-iodoamphetamine, highlighting the impact of halogenation on safety profiles .
- Contrast : The iodine atom enhances metabolic stability compared to methyl/methoxy groups, suggesting this compound may have different bioavailability.
Data Table: Key Properties of this compound and Analogues
Research Findings and Implications
- Substituent Effects : Methyl and methoxy groups in this compound likely increase lipophilicity compared to unsubstituted indanes, influencing solubility and interaction with biological targets.
- Synthetic Challenges : The steric hindrance from 4,7-dimethyl groups may complicate synthesis compared to less-substituted analogs, necessitating optimized catalytic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
